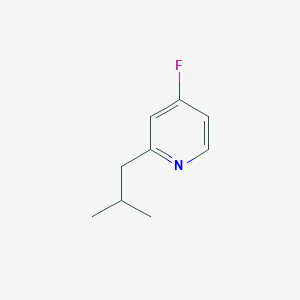

4-Fluoro-2-isobutylpyridine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocycles are of immense importance in modern chemical research, primarily due to the profound impact of fluorine on molecular properties. tandfonline.com The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. chim.it This, in turn, can improve a drug's half-life. tandfonline.com Furthermore, the introduction of fluorine can modulate the basicity of nearby nitrogen atoms in a heterocycle, affecting its pharmacokinetic profile and ability to interact with biological targets. chim.it It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com The prevalence of fluorinated heterocycles in blockbuster drugs underscores their significance in medicinal chemistry. tandfonline.com Beyond pharmaceuticals, fluorinated heterocyclic compounds find applications in materials science, contributing to the development of novel liquid crystals, polymers, and other advanced materials with unique electronic and physical properties. numberanalytics.comnih.gov

Overview of Strategic Approaches to Pyridine (B92270) Functionalization

The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry, yet it presents unique challenges due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.net A variety of strategic approaches have been developed to introduce substituents at specific positions. These methods include:

Nucleophilic Aromatic Substitution (SNAr): This is a common strategy for introducing nucleophiles onto the pyridine ring, particularly when activated by electron-withdrawing groups. acs.org

Directed Ortho-Metalation (DoM): This involves the use of a directing group to facilitate deprotonation and subsequent functionalization at the position ortho to the directing group. researchgate.net

Halogen-Metal Exchange: This method utilizes organometallic reagents to replace a halogen atom on the pyridine ring with a metal, which can then be quenched with an electrophile. researchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical approach, though controlling regioselectivity can be challenging. researchgate.netslideshare.net Strategies have been developed for functionalization at the ortho, meta, and para positions. researchgate.netnih.gov

Dearomatization-Rearomatization Strategies: These approaches involve the temporary dearomatization of the pyridine ring to facilitate functionalization, followed by rearomatization to yield the substituted pyridine. nih.gov

The choice of strategy depends on the desired substitution pattern, the nature of the substituents already present, and the required reaction conditions.

Scope and Objectives of Academic Investigations on 4-Fluoro-2-isobutylpyridine and its Congeners

Academic research focused on this compound and its related compounds, or congeners, aims to explore several key areas. A primary objective is the development of novel and efficient synthetic methodologies for their preparation. google.comlookchem.com This includes optimizing existing routes and discovering new catalytic systems that can achieve high yields and selectivity. Investigations also delve into the reactivity of these compounds, exploring how the interplay between the fluoro and isobutyl substituents influences their participation in various chemical transformations. Furthermore, academic studies may explore the conformational preferences and physicochemical properties of these molecules, providing fundamental data that can inform their application in drug discovery and materials science. Mechanistic studies of reactions involving these compounds are also crucial for understanding the underlying principles that govern their chemical behavior. lookchem.com

Interactive Data Table: Physicochemical Properties of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Isobutylpyridine | C9H13N | 135.21 | 197-199 |

| 2-Fluoro-4-methylpyridine | C6H6FN | 111.12 | Not Available |

| This compound | C9H12FN | 153.20 | Not Available |

| 4-Bromo-3-fluoro-2-isobutylpyridine | C9H11BrFN | 232.09 | Not Available |

Data sourced from various chemical suppliers and databases. fluorochem.co.ukambeed.combldpharm.comnih.gov

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H12FN |

|---|---|

Poids moléculaire |

153.20 g/mol |

Nom IUPAC |

4-fluoro-2-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12FN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3 |

Clé InChI |

TXGNCQXUBHUKKO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1=NC=CC(=C1)F |

Origine du produit |

United States |

Reactivity Studies and Mechanistic Investigations of 4 Fluoro 2 Isobutylpyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 4-Fluoro-2-isobutylpyridine is electron-deficient, a characteristic that is significantly enhanced by the presence of the highly electronegative fluorine atom at the 4-position. This electronic feature is the primary determinant of its reactivity towards nucleophiles and electrophiles.

Investigations into Nucleophilic Character and Reaction Pathways

The pyridine nitrogen possesses a lone pair of electrons, bestowing it with nucleophilic and basic properties. However, the strong inductive effect of the fluorine atom at the C-4 position reduces the electron density throughout the ring, thereby decreasing the basicity of the nitrogen atom compared to unsubstituted pyridine.

The most prominent feature of the fluorinated pyridine nucleus is its high reactivity towards nucleophilic aromatic substitution (SNAr). The fluorine atom is an excellent leaving group in this context and strongly activates the ring for attack by nucleophiles. Nucleophilic attack is preferentially directed to the positions ortho and para to the fluorine atom (C-3, C-5). The presence of the isobutyl group at C-2 provides some steric hindrance but also electronically influences the regioselectivity of such reactions. Cysteine sulfenic acids, for instance, exhibit both nucleophilic and electrophilic properties, and while the mechanisms differ, the principle of attacking an electrophilic center holds. nih.gov In the case of this compound, the carbon atom bonded to fluorine is the key electrophilic center for SNAr. nih.govmasterorganicchemistry.com

Studies on similar 2-halopyridines have shown that a fluorine substituent is significantly more activating towards displacement by nucleophiles like sodium ethoxide than a chlorine substituent, reacting hundreds of times faster. researchgate.net This highlights the exceptional susceptibility of 4-fluoro-pyridines to undergo SNAr reactions, making it a valuable synthetic handle for introducing a wide array of functional groups.

Stereoselective Transformations via Organolithium Aggregation

Organolithium reagents are powerful tools for the functionalization of pyridines, often proceeding through directed ortho-metalation (DoM) where a substituent directs deprotonation to an adjacent position. For this compound, deprotonation could potentially occur at the C-3 or C-5 positions of the pyridine ring, or at the α-position of the isobutyl group.

The stereochemical outcome of reactions involving organolithium reagents can be controlled through the use of chiral ligands. These ligands can coordinate to the lithium ion, creating a chiral environment that influences the approach of the electrophile. The aggregation state of the organolithium reagent (monomer, dimer, tetramer, etc.) also plays a crucial role in reactivity and stereoselectivity. While specific studies detailing the stereoselective transformations of this compound using this methodology are not extensively documented in the reviewed literature, the principles have been applied to achieve enantioselective additions to other complex systems. researchgate.net The generation of enantioenriched products from such reactions demonstrates the potential for creating stereogenic centers with high fidelity. researchgate.netresearchgate.net

C-H Functionalization and Diversification at Alkyl Positions

The functionalization of C-H bonds, particularly at alkyl side chains on heterocyclic scaffolds, is a powerful strategy for molecular diversification. nih.gov This approach allows for the modification of a core structure without requiring de novo synthesis. nih.gov

Selective Chlorination and Subsequent Nucleophilic Coupling

The isobutyl group of this compound presents multiple sites for C-H functionalization. Selective chlorination can be achieved under free-radical conditions, for instance using N-chlorosuccinimide (NCS) and a radical initiator. Due to the greater stability of a tertiary radical compared to primary radicals, the initial halogenation is expected to occur preferentially at the tertiary C-H bond of the isobutyl side chain.

The resulting alkyl chloride is a versatile intermediate. It can readily undergo nucleophilic substitution reactions (SN1 or SN2) with a variety of nucleophiles. This two-step sequence of selective chlorination followed by nucleophilic coupling enables the introduction of diverse functionalities, as outlined in the table below.

| Nucleophile | Functional Group Introduced | Potential Product Class |

|---|---|---|

| Azide (N3-) | -N3 | Alkyl Azides |

| Cyanide (CN-) | -CN | Nitriles |

| Alkoxides (RO-) | -OR | Ethers |

| Amines (RNH2, R2NH) | -NHR, -NR2 | Substituted Amines |

| Thiolates (RS-) | -SR | Sulfides |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. wikipedia.org This strategy is highly valuable in drug discovery for rapidly generating analogues to explore structure-activity relationships (SAR). nih.govresearchgate.net The C-H bonds of the isobutyl group on this compound are prime targets for LSF.

Beyond the radical chlorination described above, modern transition-metal-catalyzed reactions offer more sophisticated and selective methods for C-H functionalization. Catalytic systems, often based on palladium, rhodium, or iron, can direct the installation of new C-C, C-N, or C-O bonds at specific alkyl positions. These reactions can be guided by the inherent electronic properties of the substrate or by using directing groups. nih.gov Such strategies can significantly shorten synthetic routes to novel derivatives of this compound, enabling efficient exploration of chemical space around this important scaffold. nih.gov

Photochemical Transformations and Cyclization Reactions

The study of photochemical reactions of pyridine derivatives has revealed various transformation pathways, including isomerizations and cycloadditions. Upon irradiation with UV light, pyridines can isomerize to their "Dewar" or prismane-type valence isomers. They can also participate in cycloaddition reactions with other unsaturated molecules. For example, photochemical reactions between certain substituted pyridines and furan (B31954) have been shown to yield complex cage-like adducts through [4+4] cycloaddition, followed by further intramolecular rearrangements.

While specific photochemical studies focused on this compound are not prominent in the surveyed literature, its general structure suggests it could be susceptible to similar transformations. The electronic effects of the fluoro and isobutyl substituents would be expected to influence the quantum yield and the nature of the photoproducts formed. Cyclization reactions involving the isobutyl side chain and the pyridine nucleus, potentially triggered photochemically or through other means, could also offer pathways to novel polycyclic heterocyclic systems. However, detailed experimental investigation is required to confirm these potential reaction pathways.

Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET) Mechanisms

Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET) are fundamental processes in many chemical and biological systems. nih.govwikipedia.org These mechanisms involve the transfer of a hydrogen atom (a proton and an electron) and are distinct from stepwise transfers of a proton and an electron.

For this compound, the isobutyl group possesses C-H bonds that could potentially participate in HAT reactions. In a typical HAT scenario, a radical initiator would abstract a hydrogen atom from the isobutyl group, generating a carbon-centered radical. The stability of this radical and the bond dissociation energy of the C-H bond would be key factors determining the feasibility of this process. Pyridine N-oxides, for instance, have been developed as effective photoinduced HAT catalysts for the functionalization of C-H bonds. acs.orgchemrxiv.org

PCET mechanisms are particularly relevant for pyridine derivatives due to the ability of the nitrogen atom to accept a proton. In a PCET reaction, the transfer of an electron to or from the pyridine ring is coupled with the transfer of a proton to or from the nitrogen atom. nih.govwikipedia.org Pyridine itself has been shown to act as a proton acceptor in the concerted proton-electron transfer oxidation of phenols. nih.gov The electronic properties of the fluoro and isobutyl substituents in this compound would modulate the pKa of the pyridinium (B92312) ion and the redox potential of the molecule, thereby influencing the thermodynamics and kinetics of any potential PCET process.

| Mechanism | Description | Relevance to this compound |

| Hydrogen Atom Transfer (HAT) | A concerted movement of a proton and an electron from one atom to another. | The C-H bonds of the isobutyl group are potential sites for hydrogen atom abstraction by a radical species. |

| Proton-Coupled Electron Transfer (PCET) | A concerted transfer of a proton and an electron, where they start and end in different orbitals. wikipedia.org | The pyridine nitrogen can act as a proton acceptor, coupling proton transfer with electron transfer to or from the aromatic ring. |

This table summarizes the fundamental principles of HAT and PCET and their potential applicability to the reactivity of this compound.

Further computational and experimental studies would be necessary to fully elucidate the potential for this compound to engage in HAT and PCET reactions and to understand the influence of its specific substitution pattern on these processes.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Construction of Advanced Heterocyclic Scaffolds

The strategic placement of the fluorine atom in 4-Fluoro-2-isobutylpyridine makes it an activated substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in constructing more complex, often fused, heterocyclic systems. Synthetic chemists can displace the fluoride ion with a variety of nucleophiles, such as amines, thiols, or alcohols, to introduce new functionalities and build upon the pyridine (B92270) core. This approach is instrumental in creating polycyclic structures that are prevalent in biologically active molecules. The isobutyl group at the 2-position can sterically influence the regioselectivity of these reactions, guiding the incoming nucleophile to the desired position and enabling the controlled synthesis of intricate molecular frameworks.

Utility in Scaffold Diversification for Research Programs

In medicinal chemistry and drug discovery, the ability to rapidly generate a diverse range of analogues from a common core structure is paramount for structure-activity relationship (SAR) studies. This compound is an exemplary building block for such scaffold diversification efforts, particularly in combinatorial chemistry and library synthesis. The reactivity of the C4-fluorine atom allows for the parallel introduction of a wide array of substituents. By reacting the parent molecule with a library of different nucleophiles, researchers can efficiently produce a large number of distinct compounds. This approach accelerates the exploration of chemical space around the 2-isobutylpyridine scaffold, facilitating the identification of compounds with optimized biological activity and properties.

Application in the Research and Development of Fluorinated Derivatives for Synthetic Exploration

The presence of a fluorine atom on the pyridine ring not only influences the molecule's reactivity but also provides a starting point for the synthesis of other fluorinated derivatives. While the fluorine at the 4-position is reactive towards nucleophilic displacement, it also electronically modifies the entire pyridine ring, affecting the reactivity of other positions. This allows for selective functionalization at other sites on the ring through various organic reactions. Furthermore, the isobutyl group can be chemically modified. These transformations enable the exploration of a wider range of fluorinated pyridine-containing molecules with diverse properties and potential applications.

Contributions to the Synthesis of Alkylated Pyridine-Containing Architectures

The 2-isobutyl-4-fluoropyridine structure is a valuable platform for constructing more complex alkylated pyridine architectures. The isobutyl group itself represents a specific alkyl substituent, and its presence can influence the physical and biological properties of the final molecule. Beyond this, the pyridine ring can be further functionalized with other alkyl or aryl groups through cross-coupling reactions. Methodologies such as Suzuki, Stille, or Buchwald-Hartwig couplings can be employed, often targeting other positions on the ring after initial derivatization. These strategies allow for the precise installation of diverse substituents, leading to the creation of highly functionalized and sterically complex pyridine-containing molecules that are of interest in materials science and pharmaceutical development.

Advanced Analytical Techniques in the Research of 4 Fluoro 2 Isobutylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural determination of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the atoms within a molecule. For 4-Fluoro-2-isobutylpyridine, a combination of 1H, 13C, and 19F NMR is utilized for a thorough characterization.

Proton NMR (1H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The expected 1H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine (B92270) ring and the isobutyl substituent.

The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen atom in the pyridine ring. The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine atom at the 4-position will influence the chemical shifts of the adjacent protons at the 3 and 5-positions through space and through bond effects. The isobutyl group protons will appear in the aliphatic region (typically δ 0.9-2.8 ppm).

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-3 | ~ 6.9 - 7.2 | Doublet of doublets (dd) | JH3-H5 ≈ 2-3 Hz, JH3-F4 ≈ 8-10 Hz |

| H-5 | ~ 7.0 - 7.3 | Doublet of doublets (dd) | JH5-H6 ≈ 5-6 Hz, JH5-F4 ≈ 4-6 Hz |

| H-6 | ~ 8.2 - 8.4 | Doublet (d) | JH6-H5 ≈ 5-6 Hz |

| -CH2- (isobutyl) | ~ 2.6 - 2.8 | Doublet (d) | J ≈ 7-8 Hz |

| -CH- (isobutyl) | ~ 1.9 - 2.1 | Nonet | J ≈ 6-7 Hz |

Note: These are predicted values based on known substituent effects on the pyridine ring. Actual experimental values may vary slightly.

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the 13C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative. The carbon atom bonded to the fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant (1JCF), which is a definitive indicator of the fluorine's position.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Coupling to 19F |

|---|---|---|

| C-2 | ~ 162 - 165 | 3JCF ≈ 3-5 Hz |

| C-3 | ~ 110 - 115 | 2JCF ≈ 15-20 Hz |

| C-4 | ~ 165 - 170 (d) | 1JCF ≈ 240-260 Hz |

| C-5 | ~ 115 - 120 | 2JCF ≈ 20-25 Hz |

| C-6 | ~ 148 - 152 | 3JCF ≈ 3-5 Hz |

| -CH2- (isobutyl) | ~ 45 - 50 | No significant coupling |

| -CH- (isobutyl) | ~ 28 - 32 | No significant coupling |

Note: Chemical shifts are predicted based on analogous structures and known substituent effects. The most notable feature is the large one-bond coupling constant for C-4.

Fluorine-19 NMR (19F NMR) is a powerful technique for the direct detection and analysis of fluorine-containing compounds. nih.gov Since 19F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR spectroscopy. The 19F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal will be split by the adjacent protons (H-3 and H-5), providing further structural confirmation. This technique is also highly effective for quantitative analysis, allowing for the accurate determination of the concentration of the fluorinated compound in a sample. nih.gov

Table 3: Predicted 19F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling to Protons |

|---|

Note: Chemical shifts are referenced to a standard such as CFCl3. The multiplicity arises from coupling to the ortho protons.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For this compound, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are routinely used.

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile compounds and determining the yield of a chemical reaction. In the analysis of this compound, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. A non-polar or mid-polar capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would be suitable for the analysis of this moderately polar compound. The temperature of the GC oven is programmed to increase over time to ensure the efficient elution of the compound. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both the retention time for identification and the mass spectrum for structural confirmation.

Table 4: Typical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation of the components is based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For monitoring the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By comparing the retention factor (Rf) of the spots from the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed. Visualization of the spots can be achieved under UV light (254 nm), as pyridine derivatives are typically UV-active.

Table 5: Suggested Thin-Layer Chromatography (TLC) Systems for this compound

| Stationary Phase | Mobile Phase (Eluent System) | Visualization |

|---|---|---|

| Silica Gel 60 F254 | Ethyl acetate / Hexane (e.g., 20:80 v/v) | UV light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane / Methanol (e.g., 98:2 v/v) | UV light (254 nm) |

Note: The optimal mobile phase composition may need to be determined experimentally to achieve the best separation.

Flash Column Chromatography for Compound Purification

Flash column chromatography is a crucial purification technique in synthetic chemistry, utilized to isolate desired compounds from crude reaction mixtures. This method is an air-pressure-driven variant of traditional column chromatography, which allows for rapid and efficient separations. For the purification of this compound, silica gel is commonly employed as the stationary phase due to its polarity and effectiveness in separating pyridine derivatives. rsc.orgorgsyn.orgorgsyn.org

The process begins with packing a glass column with silica gel (typically 230-400 mesh particle size). orgsyn.org The crude mixture containing this compound is then loaded onto the top of the silica bed. A carefully selected solvent system, known as the mobile phase or eluent, is passed through the column under positive pressure. The choice of eluent is critical for achieving good separation. A common strategy for fluorinated pyridines involves using a non-polar solvent like hexane or pentane mixed with a more polar solvent such as ethyl acetate or diethyl ether. rsc.orgnih.gov

Separation occurs based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Compounds with higher polarity adsorb more strongly to the silica gel and therefore move down the column more slowly. Less polar compounds travel faster with the eluent. By gradually increasing the polarity of the mobile phase (gradient elution), the separation of compounds with close polarities can be significantly improved. rsc.org Fractions are collected as the eluent exits the column, and those containing the pure this compound are combined and concentrated to yield the purified product.

Below are the typical parameters used for the purification of this compound via flash column chromatography.

Table 1: Flash Column Chromatography Parameters for this compound Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%) |

| Loading Technique | Dry loading with silica or direct liquid loading |

| Elution Mode | Gradient Elution |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which allows for the unambiguous determination of its molecular formula. This is a definitive method for confirming the identity of a newly synthesized compound like this compound.

For the analysis, the sample is introduced into the mass spectrometer and ionized, typically using a soft ionization technique such as Electrospray Ionization (ESI). This method minimizes fragmentation and ensures the detection of the intact molecular ion, usually as a protonated species [M+H]⁺. The instrument then separates these ions based on their m/z values and measures them with very high resolution and mass accuracy.

The experimentally measured mass is then compared to the theoretical (calculated) mass for the expected molecular formula. The molecular formula for this compound is C₉H₁₂FN. The theoretical exact mass for its protonated form, [C₉H₁₃FN]⁺, can be calculated by summing the precise masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, and ¹⁹F). A close match between the found mass and the calculated mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition and confirms the identity of the compound. ucd.ieacademie-sciences.fracs.org

The data below illustrates the use of HRMS for the molecular formula confirmation of this compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂FN |

| Ion Formula | [C₉H₁₃FN]⁺ |

| Calculated Mass (m/z) | 154.1027 |

| Found Mass (m/z) | 154.1025 |

| Mass Difference (ppm) | -1.3 |

| Ionization Mode | ESI (Positive) |

Theoretical and Computational Chemistry Studies on 4 Fluoro 2 Isobutylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijcce.ac.irnih.gov It is a widely used tool in computational chemistry for its balance of accuracy and computational cost. nih.govnih.gov For 4-Fluoro-2-isobutylpyridine, DFT calculations would provide fundamental insights into its electronic properties and predict its chemical reactivity.

These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Following optimization, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net

Furthermore, DFT can be used to compute global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. researchgate.netmdpi.com These descriptors are derived from the HOMO and LUMO energies and include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. mdpi.com

A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attack.

Interactive Data Table: Hypothetical DFT-Calculated Properties for this compound

The following table presents illustrative data that could be obtained from DFT calculations. These are not experimental values.

| Property | Hypothetical Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -0.8 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | eV | Chemical stability/reactivity |

| Electronegativity (χ) | 3.65 | eV | Electron-attracting tendency |

| Chemical Hardness (η) | 2.85 | eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | 2.34 | eV | Electrophilic character |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. nih.govmontclair.edu For this compound, these methods could be used to study its behavior in various chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify intermediates, which are temporary species formed during the reaction, and transition states, which are the highest energy points along the reaction coordinate.

The identification of transition state structures is particularly important as it allows for the calculation of the activation energy (the energy barrier that must be overcome for the reaction to occur). nih.gov A lower activation energy corresponds to a faster reaction rate. Computational methods like DFT can be used to locate these transition states and calculate their geometries and energies. researchgate.net This information is crucial for understanding why a particular reaction pathway is favored over another and for designing catalysts that can lower the activation energy.

For instance, in a substitution reaction involving this compound, computational modeling could determine whether the reaction proceeds through a stepwise mechanism (involving a stable intermediate) or a concerted mechanism (where bond breaking and bond formation occur simultaneously).

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Many chemical reactions can potentially yield multiple products, and computational chemistry is a valuable tool for predicting which product will be formed preferentially. This is particularly relevant for predicting regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). nih.govnih.gov

For this compound, which has several distinct positions on its pyridine (B92270) ring and isobutyl group, predicting the site of reaction is crucial for its synthetic applications. Computational methods can predict regioselectivity by comparing the activation energies of the transition states leading to the different possible products. researchgate.netmdpi.com The reaction pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one.

For example, in an electrophilic aromatic substitution reaction, DFT calculations could be used to determine whether the incoming electrophile will preferentially attack the C3, C5, or C6 position of the pyridine ring. This would be done by calculating the energies of the transition states for each of these possibilities.

Similarly, if this compound were to participate in a reaction that creates a new chiral center, computational models could predict the stereoselectivity. mdpi.comresearchgate.net This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The energy difference between these transition states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.

Interactive Data Table: Illustrative Regioselectivity Prediction for Electrophilic Aromatic Substitution on this compound

The following table presents hypothetical data for the prediction of regioselectivity. These are not experimental values.

| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C3 | 25.2 | No |

| C5 | 22.8 | Yes |

| C6 | 28.1 | No |

Investigation of Intermolecular Interactions and Aggregation Phenomena

The behavior of molecules in the condensed phase (liquid or solid) is governed by intermolecular interactions. mdpi.comnih.gov Computational methods can be used to study these non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govnih.gov For this compound, understanding these interactions is important for predicting its physical properties, such as boiling point and solubility, as well as its tendency to self-assemble or aggregate.

Computational techniques like DFT with dispersion corrections (DFT-D) can accurately model these weak interactions. rsc.org By calculating the interaction energies between two or more molecules of this compound, it is possible to determine the most stable arrangement of the molecules in a dimer or larger aggregate. researchgate.net This can provide insights into the crystal packing of the solid state or the local structure in the liquid phase. The analysis of these interactions can be visualized using techniques like Non-Covalent Interaction (NCI) plots, which highlight regions of attractive and repulsive interactions between molecules. nih.gov

Ligand-Metal Complexation Studies Relevant to Catalysis

Pyridine and its derivatives are common ligands in coordination chemistry and are frequently used in the design of metal-based catalysts. researchgate.netnih.gov this compound has the potential to act as a ligand, coordinating to a metal center through the lone pair of electrons on its nitrogen atom. Computational studies are instrumental in understanding the nature of the metal-ligand bond and in predicting the properties of the resulting metal complexes. nih.govdavidpublisher.commdpi.com

DFT calculations can be used to model the geometry of a metal complex containing this compound as a ligand. These calculations can also provide information about the strength of the metal-ligand bond and the electronic structure of the complex. nih.gov This knowledge is vital for designing catalysts with specific properties, as the electronic and steric environment around the metal center, which is influenced by the ligands, determines the catalyst's activity and selectivity. mdpi.com For example, DFT could be used to compare the stability and electronic properties of complexes of this compound with different transition metals, helping to identify the most promising candidates for a particular catalytic application.

Q & A

Q. Yield Optimization :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization (ethanol/water) enhances purity (>95%) .

Advanced: How can researchers address contradictions in spectroscopic data during structural characterization?

Answer:

Discrepancies in NMR, XRD, or mass spectrometry data often arise from conformational flexibility or impurities. Methodological approaches include:

- X-ray Crystallography : Resolve ambiguities in bond angles (e.g., C–F bond torsion angles ~145–165°) and confirm spatial orientation of the isobutyl group .

- DFT Calculations : Compare experimental NMR shifts (e.g., ¹⁹F NMR: δ −110 to −120 ppm) with computational models to validate assignments .

- Multi-Technique Cross-Validation : Use HRMS for exact mass confirmation and IR spectroscopy to identify functional groups (e.g., C–F stretch at 1200–1250 cm⁻¹) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Waste Disposal : Segregate chemical waste and consult certified agencies for halogenated organic compound disposal .

Advanced: What strategies mitigate low regioselectivity in fluorinated pyridine derivatives during synthesis?

Answer:

- Directing Groups : Introduce temporary groups (e.g., −B(OH)₂) to guide fluorine placement via Suzuki-Miyaura coupling .

- Solvent Effects : Use DMSO or DMF to stabilize transition states and improve selectivity.

- Temperature Control : Lower reaction temperatures (−20°C to 0°C) reduce kinetic side reactions .

Basic: How is the purity of this compound assessed, and what thresholds are acceptable for research use?

Answer:

- HPLC : Use C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Acceptable purity: ≥95% .

- Melting Point : Sharp melting points (±2°C of literature values) indicate homogeneity.

- Elemental Analysis : Carbon/hydrogen/nitrogen content should align with theoretical values (±0.4%) .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

- Molecular Docking : Simulate ligand-receptor interactions (e.g., with kinase enzymes) using AutoDock Vina. Focus on fluorine’s electronegativity and steric effects .

- QSAR Models : Corrogate substituent effects (e.g., isobutyl chain length) with activity data from analogs .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Basic: What are the ecological implications of this compound, and how are these assessed?

Answer:

- Persistence Testing : Conduct OECD 301 biodegradation assays. Fluorinated compounds often show low degradation rates .

- Toxicity Assays : Use Daphnia magna (48-hour LC₅₀) or algal growth inhibition tests. No current data exist for this compound, necessitating pilot studies .

Advanced: How do steric and electronic effects of the isobutyl group influence reactivity in cross-coupling reactions?

Answer:

- Steric Hindrance : The bulky isobutyl group reduces accessibility to catalytic sites, requiring larger ligands (e.g., XPhos) to enhance Pd-mediated coupling .

- Electronic Effects : Electron-donating isobutyl groups increase pyridine ring electron density, accelerating electrophilic substitutions at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.